molecular formula C11H15FN2O B7461444 1-Butan-2-yl-3-(4-fluorophenyl)urea

1-Butan-2-yl-3-(4-fluorophenyl)urea

Cat. No.: B7461444
M. Wt: 210.25 g/mol
InChI Key: DAKFBOFAVJLZJO-UHFFFAOYSA-N
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Description

1-Butan-2-yl-3-(4-fluorophenyl)urea is a urea derivative characterized by a branched butan-2-yl group and a 4-fluorophenyl substituent attached to the urea backbone. The molecular formula is inferred to be C₁₁H₁₄FN₂O, with a molecular weight of approximately 224.25 g/mol. The butan-2-yl group introduces steric bulk, while the electron-withdrawing fluorine atom on the phenyl ring influences electronic properties. Urea derivatives are notable for their hydrogen-bonding capabilities, which affect crystallinity and solubility. Structural studies on analogous compounds suggest that the 4-fluorophenyl group may induce nonplanar conformations due to steric repulsion with adjacent groups, as observed in metalloporphyrins .

Properties

IUPAC Name

1-butan-2-yl-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-3-8(2)13-11(15)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKFBOFAVJLZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Butan-2-yl-3-(4-fluorophenyl)urea with structurally related urea derivatives, focusing on substituent effects, conformational trends, and crystallographic data.

Substituent Effects on Conformation and Steric Interactions

  • 4-Fluorophenyl vs. The methoxy group’s planar orientation contrasts with the fluorophenyl group in the target compound, which may adopt a nonplanar conformation due to steric clashes with the urea backbone .
  • Branched Alkyl vs. Simple Alkyl/Aryl Groups :
    The butan-2-yl group in the target compound introduces greater steric hindrance than the 3-ethylphenyl group in 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea (). This branching could reduce molecular packing efficiency, leading to lower melting points or altered crystallinity. ’s compound (MW 258.29) has a higher molecular weight than the target compound due to its ethylphenyl substituent but lacks the conformational distortion associated with branched alkyl chains.

  • Heterocyclic vs. Aromatic Substituents :
    Compounds 4 and 5 in incorporate thiazole and triazole rings, creating rigid, planar heterocyclic systems. These structures contrast with the target compound’s flexible butan-2-yl group, which may adopt multiple conformations. The fluorophenyl group in ’s compounds exhibits a perpendicular orientation relative to the molecular plane, a trend that may extend to the target compound .

Crystallographic and Structural Insights

  • Nonplanar Conformations: Fluorophenyl-substituted compounds often exhibit distorted geometries. For example, metalloporphyrins with 4-fluorophenyl groups show nonplanar structures due to steric repulsion between the substituent and the macrocycle . Similarly, the target compound’s fluorophenyl group is predicted to disrupt planarity, affecting intermolecular interactions and crystal packing.
  • Isostructural Trends :
    highlights isostructural compounds (4 and 5) with triclinic symmetry (space group P 1). These compounds feature two independent molecules in the asymmetric unit, with one fluorophenyl group oriented perpendicular to the molecular plane. This observation suggests that fluorophenyl-substituted ureas may adopt similar packing motifs, though the branched alkyl group in the target compound could introduce variability .

Physical and Electronic Properties

  • Molecular Weight and Solubility: The target compound’s lower molecular weight (224.25 g/mol) compared to ’s derivative (258.29 g/mol) may enhance solubility in nonpolar solvents. However, the fluorine atom’s electronegativity could increase polarity, offsetting this effect.
  • Lipophilicity :
    Fluorine substituents generally enhance lipophilicity, which is shared across fluorophenyl-containing compounds (e.g., ). In contrast, methoxyphenyl derivatives () exhibit higher polarity due to the electron-donating methoxy group.

Data Table: Comparative Analysis of Urea Derivatives

Compound Name Substituent R₁ Substituent R₂ Molecular Weight (g/mol) Conformation Key Structural Feature
1-Butan-2-yl-3-(4-fluorophenyl)urea Butan-2-yl 4-fluorophenyl ~224.25 Nonplanar (predicted) Steric bulk from branched alkyl
1-(3-ethylphenyl)-3-(4-fluorophenyl)urea 3-ethylphenyl 4-fluorophenyl 258.29 Planar (assumed) Simpler alkyl substituent
1-[2-(Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea 2-(pyrrole-2-carbonyl)phenyl 4-methoxyphenyl N/A Planar Electron-donating methoxy group
Compound 4 () 4-chlorophenyl Complex heterocycle N/A Partially planar Fluorophenyl perpendicular to plane

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Butan-2-yl-3-(4-fluorophenyl)urea, and how can reaction conditions be fine-tuned to improve yield and purity?

  • Methodological Answer : The synthesis of urea derivatives typically involves multi-step reactions, such as coupling isocyanates with amines. For fluorophenyl-substituted ureas, a common approach includes reacting 4-fluorophenyl isocyanate with a secondary amine (e.g., butan-2-ylamine) under anhydrous conditions in solvents like dichloromethane or ethanol . Catalysts such as palladium on carbon may enhance selectivity . Reaction parameters (temperature, solvent polarity, stoichiometry) must be optimized using Design of Experiments (DoE) to mitigate side reactions. Characterization via NMR and mass spectrometry is critical to confirm product identity and purity .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of 1-Butan-2-yl-3-(4-fluorophenyl)urea?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) resolves the fluorophenyl group’s electronic environment and urea backbone conformation . High-Resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns. X-ray crystallography, facilitated by software like SHELXL , provides absolute stereochemical configuration. Infrared (IR) spectroscopy identifies urea C=O and N-H stretches (~1640 cm⁻¹ and ~3300 cm⁻¹, respectively) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 1–13) at 25–60°C, followed by HPLC-UV analysis to track degradation products . For thermal stability, thermogravimetric analysis (TGA) measures decomposition temperatures. Fluorine’s electron-withdrawing effects enhance hydrolytic resistance compared to non-fluorinated analogs, but extreme pH may cleave the urea moiety .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Mitigation strategies include:

  • ADME profiling : Assess solubility (shake-flask method), permeability (Caco-2 assays), and metabolic stability (microsomal assays) .
  • Pro-drug design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption .
  • Dosing optimization : Use PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations .

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., kinases or GPCRs)?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) models the urea’s hydrogen-bonding interactions with catalytic residues. Molecular Dynamics (MD) simulations (AMBER, GROMACS) assess binding stability over time . QSAR models correlate structural features (e.g., fluorine’s electronegativity) with activity trends from analogous compounds . Validate predictions with mutagenesis studies targeting predicted binding pockets .

Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) in fluorophenyl-urea derivatives?

  • Methodological Answer :

  • Scaffold diversification : Synthesize analogs with substituents on the butan-2-yl group (e.g., methyl, hydroxyl) and fluorophenyl ring (e.g., chloro, methoxy) .
  • Biological assays : Test against panels of cancer cell lines (e.g., A549, HCT-116) and enzymes (e.g., urease, kinases) to identify selectivity trends .
  • Data analysis : Use multivariate statistics (PCA, clustering) to link structural descriptors (logP, polar surface area) to activity .

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